2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide
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Overview
Description
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide is a complex organic compound with a molecular formula of C24H20N4O5 This compound is notable for its unique structure, which includes a benzodioxole moiety, an acetyl group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Acetylation: The benzodioxole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated benzodioxole is reacted with 3-methylphenylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide
- 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylphenyl)benzamide
- 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-chlorophenyl)benzamide
Uniqueness
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C23H20N2O5/c1-15-5-4-6-16(11-15)24-23(27)18-7-2-3-8-19(18)25-22(26)13-28-17-9-10-20-21(12-17)30-14-29-20/h2-12H,13-14H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
LETOWUZARKTEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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